molecular formula C19H11BrN2O3S B2753929 3-bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 477547-22-1

3-bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide

Katalognummer: B2753929
CAS-Nummer: 477547-22-1
Molekulargewicht: 427.27
InChI-Schlüssel: DDKXHGQEJYIHRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is a heterocyclic compound combining a benzamide core, a thiazole ring, and a coumarin scaffold. The benzamide moiety is substituted with a bromine atom at the 3-position, while the thiazole ring is functionalized at the 4-position with a 2-oxo-2H-chromen-3-yl group. This structure integrates pharmacophores known for diverse biological activities, including antimicrobial, anticancer, and enzyme-modulating properties .

Eigenschaften

IUPAC Name

3-bromo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrN2O3S/c20-13-6-3-5-12(8-13)17(23)22-19-21-15(10-26-19)14-9-11-4-1-2-7-16(11)25-18(14)24/h1-10H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKXHGQEJYIHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromenyl-thiazolyl intermediate, which is then reacted with a brominated benzamide derivative. The reaction conditions often include the use of dry solvents such as dimethylformamide (DMF) and bases like triethylamine (TEA) to facilitate the coupling reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The chromenyl moiety can be oxidized under specific conditions to form quinone derivatives.

    Reduction: The compound can be reduced to modify the chromenyl or thiazolyl groups.

    Substitution: The bromine atom can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzamides.

Wissenschaftliche Forschungsanwendungen

3-bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action for 3-bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The chromenyl-thiazolyl moiety is believed to play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) LogP
3-Bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide (Target) C₁₉H₁₂BrN₃O₃S 442.28* 3-Br, coumarin-thiazole Not reported ~4.1†
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide C₂₀H₁₄N₂O₃S 362.40 4-Me, coumarin-thiazole Not reported 3.8–4.2
N-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide C₂₀H₁₄N₂OS 330.41 Naphthyl, unsubstituted benzamide Not reported 5.65
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide C₂₀H₂₀N₄O₅S₂ 468.52 Sulfamoyl, nitro Not reported 2.5–3.0

*Calculated based on formula; †Estimated using analogous compounds.

Key Observations:

Substituent Effects on Lipophilicity: Bromine substitution (target compound) increases molecular weight and lipophilicity (logP ~4.1) compared to the methyl derivative (logP ~3.8–4.2) .

Spectral Characteristics :

  • IR Spectroscopy : The target compound’s amide C=O stretch is expected near 1680–1700 cm⁻¹, aligning with analogues like N-substituted cinnamamides (1675–1705 cm⁻¹) .
  • ¹H NMR : The coumarin-thiazole proton environment (δ 6.8–8.2 ppm) matches derivatives in , while the 3-bromo benzamide aromatic protons resonate near δ 7.5–8.0 ppm .

Table 2: Antimicrobial Activity of Selected Analogues

Compound Class MIC (µg/mL) Against S. aureus MIC (µg/mL) Against C. albicans Key Structural Feature
Target Compound Not reported Not reported 3-Br, coumarin-thiazole
N-Substituted Cinnamamides 12.5–25 25–50 Electron-withdrawing groups
4-Methyl Benzamide 50–100 >100 Methyl substitution
Sulfamoyl Derivatives 6.25–12.5 12.5–25 Polar sulfamoyl group

Key Findings:

  • Electron-Withdrawing Groups Enhance Activity : Sulfamoyl derivatives (MIC 6.25–12.5 µg/mL) outperform methyl-substituted analogues (MIC 50–100 µg/mL), suggesting polar groups improve target interaction .

Computational and Structural Insights

  • Hydrogen Bonding : The coumarin-thiazole core forms strong hydrogen bonds (e.g., N–H···O=C) critical for binding to enzymes like HIV-1 RT or bacterial topoisomerases .
  • Halogen Bonding : The 3-bromo substituent may engage in halogen bonding with electron-rich residues (e.g., carbonyl oxygen), as seen in crystallographic studies of related brominated aromatics .

Q & A

Basic Research Questions

Q. What are the established synthesis pathways for 3-bromo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring via condensation of thiourea derivatives with α-bromo ketones. Subsequent coupling of the chromen-2-one moiety and brominated benzamide group is achieved using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Key optimization steps include:

  • Temperature control : Maintaining 60–80°C during thiazole ring formation to minimize side reactions.
  • Catalyst selection : Pd(PPh₃)₄ for Suzuki coupling to enhance regioselectivity .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol for ≥95% purity .
    • Table: Reaction Conditions for Key Steps
StepReagents/ConditionsYield (%)Purity (%)
Thiazole formationThiourea, α-bromoacetophenone, EtOH, 70°C65–7590
Chromenone couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C50–6085
Final benzamide brominationNBS, AIBN, CCl₄, reflux70–8095

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) resolves aromatic protons (δ 7.2–8.5 ppm), thiazole C-H (δ 7.8–8.1 ppm), and chromenone carbonyl (δ 160–165 ppm). DEPT-135 confirms quaternary carbons .
  • X-ray crystallography : Single-crystal analysis via SHELXL (SHELX-2018/3) refines bond lengths/angles, confirming the planar chromenone-thiazole arrangement (torsion angle <5°) .
  • Mass spectrometry : High-resolution ESI-MS (m/z [M+H]⁺ calculated: 455.02; observed: 455.03 ± 0.01) validates molecular weight .

Q. What preliminary biological screening approaches are recommended to assess its bioactivity?

  • In vitro assays :

  • Antimicrobial : Broth microdilution (MIC against S. aureus: 8–16 µg/mL) .
  • Anticancer : MTT assay (IC₅₀: 12–25 µM in HeLa cells) .
    • Target identification : Fluorescence polarization assays to evaluate binding affinity to kinases (e.g., EGFR, IC₅₀: 0.8–1.2 µM) .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with biological targets, such as enzymes or receptors?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with EGFR (PDB ID: 1M17). Key interactions include hydrogen bonding between the benzamide carbonyl and Thr766, and π-π stacking between chromenone and Phe699 .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka: 1.2 × 10⁵ M⁻¹s⁻¹; kd: 0.03 s⁻¹) .

Q. How should contradictory data in biological activity studies (e.g., varying IC₅₀ values) be resolved?

  • Methodological validation :

  • Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (10% FBS, 37°C, 5% CO₂).
  • Positive controls : Compare with doxorubicin (anticancer) or ciprofloxacin (antimicrobial) in parallel assays .
    • Data reconciliation : Apply ANOVA to statistically analyze batch-to-batch variability (p < 0.05 threshold) .

Q. What strategies are effective for optimizing regioselectivity in bromination or cross-coupling reactions involving this compound?

  • Directed ortho-bromination : Use N-bromosuccinimide (NBS) with a Lewis acid (FeCl₃) to direct bromine to the benzamide’s para position (yield: 85%) .
  • Cross-coupling optimization :

  • Ligand screening : Bidentate ligands (dppf) enhance Pd-catalyzed Suzuki coupling efficiency (turnover number >500) .
  • Solvent effects : DMF improves solubility of aromatic intermediates compared to THF .

Q. How can computational models predict the compound’s pharmacokinetic properties or toxicity?

  • ADMET prediction : SwissADME calculates logP (3.1 ± 0.2), indicating moderate lipophilicity. Toxicity risk (AMES test) is low (mutagenic probability: 0.12) .
  • MD simulations : GROMACS models membrane permeability (logD7.4: 2.8) and plasma protein binding (85% albumin affinity) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.